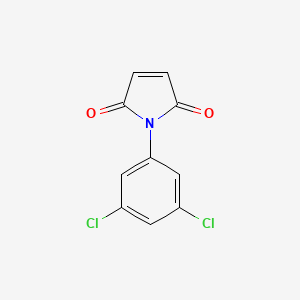

N-(3,5-diclorofenil)maleimida

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3,5-Dichlorophenyl)maleimide and related compounds involves the reaction of maleic anhydride with dichloroaniline derivatives. For example, N-(2,3-dichlorophenyl)maleimide and its variants were synthesized by reacting maleic anhydride with 2,3-, 2,4-, or 2,6-dichloroaniline, indicating a versatile approach to synthesizing dichlorophenyl maleimides (Konsulov et al., 2009).

Molecular Structure Analysis

The molecular structure of N-(3,5-Dichlorophenyl)maleimide derivatives has been characterized using various analytical techniques, including FTIR, 1H NMR, and elemental analysis. These studies provide insight into the compound's chemical environment and structural features essential for its reactivity and properties (Găină et al., 1998).

Chemical Reactions and Properties

N-(3,5-Dichlorophenyl)maleimide participates in various chemical reactions, including copolymerization with other monomers such as methyl methacrylate. This reactivity is explored to synthesize polymers with desirable thermal and physical properties. The copolymerization behavior and reactivity ratios of dichlorophenyl maleimides with methyl methacrylate have been investigated, revealing the influence of the dichlorophenyl groups on polymerization kinetics and polymer properties (Konsulov et al., 2009).

Aplicaciones Científicas De Investigación

Síntesis de Polímeros

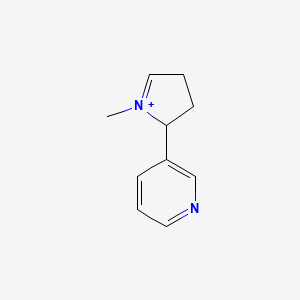

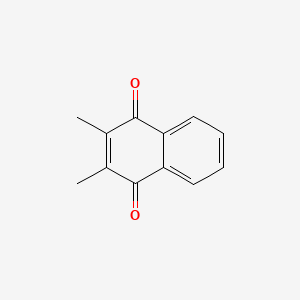

Las maleimidas, incluida la N-(3,5-diclorofenil)maleimida, se han utilizado en la síntesis de polímeros a través de reacciones de Diels-Alder y polimerización de metátesis de apertura de anillo {svg_1}. Las maleimidas se convierten en aductos a través de reacciones de Diels-Alder reaccionando con ciclopentadieno o furano, luego estos aductos se generan a los polímeros correspondientes {svg_2}. Los polímeros resultantes exhiben un excelente rendimiento, como una alta temperatura de transición vítrea y buenas propiedades dieléctricas {svg_3}.

Educación en Química Verde

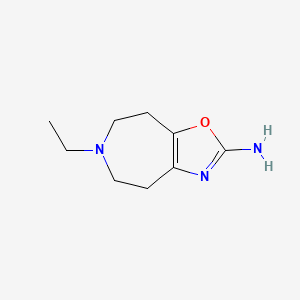

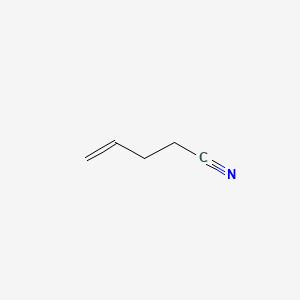

Las N-fenilmaleimidas sustituidas, incluida la this compound, se han utilizado en una síntesis verde de múltiples pasos para un laboratorio de química orgánica de pregrado {svg_4}. Esta síntesis produce una N-fenilmaleimida sustituida en dos pasos a partir de anhídrido maleico y una anilina sustituida, seguida de su reacción de Diels-Alder {svg_5}.

Descubrimiento de Pesticidas

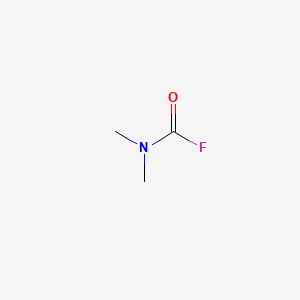

Los derivados de N-amino-maleimida, que podrían incluir potencialmente this compound, se han diseñado y sintetizado para su uso en el descubrimiento de pesticidas {svg_6}. Estos compuestos se basan en la estructura de productos naturales aislados de plantas y han mostrado promesa debido a sus propiedades biológicas {svg_7}.

Actividades Biológicas

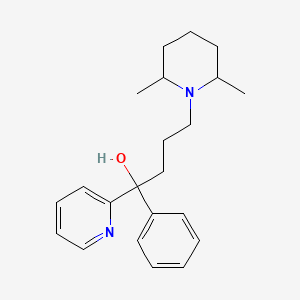

Los derivados de pirazolina, que podrían incluir potencialmente 1-(3,5-diclorofenil)-1H-pirrol-2,5-diona, se han sintetizado y estudiado por sus actividades biológicas {svg_8}. Estos compuestos han mostrado una gama de actividades, que incluyen actividades antibacterianas, antifúngicas, antiparasitarias, antiinflamatorias, antidepresivas, anticonvulsivas, antioxidantes y antitumorales {svg_9}.

Estudios de Neurotoxicidad

Los derivados de pirazolina recién sintetizados, que podrían incluir potencialmente 1-(3,5-diclorofenil)-1H-pirrol-2,5-diona, se han utilizado para investigar los potenciales neurotóxicos {svg_10}. Estos estudios se han centrado en los efectos de estos compuestos sobre la actividad de la acetilcolinesterasa y los niveles de malondialdehído en el cerebro {svg_11}.

Síntesis de Bibliotecas de Moléculas Pequeñas

Compuestos como 1-(3,5-diclorofenil)-1H-pirrol-2,5-diona podrían usarse potencialmente en la síntesis de bibliotecas de moléculas pequeñas {svg_12}. Estas bibliotecas son útiles para el cribado de alto rendimiento en el descubrimiento de fármacos {svg_13}.

Mecanismo De Acción

Target of Action

N-(3,5-Dichlorophenyl)maleimide, also known as 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione, primarily targets thiol groups . The compound is known to react with thiol groups to generate a thiosuccinimide product . This reaction is a type of “click chemistry” reaction known as the thiol-Michael addition .

Mode of Action

The compound interacts with its targets through a thiol-Michael addition . Specifically, the reaction between a free thiol and a maleimido group is an addition reaction . This reaction is chemoselective for thiols at pH 6.5 to 7.5 . Above pH 7.5, free primary amines react competitively with thiols at the maleimide C=C bond .

Result of Action

The primary result of N-(3,5-Dichlorophenyl)maleimide’s action is the formation of a thiosuccinimide product with thiol groups . This reaction could potentially modify the function of proteins containing cysteine residues.

Action Environment

The action of N-(3,5-Dichlorophenyl)maleimide is influenced by the pH of the environment . The compound is chemoselective for thiols at pH 6.5 to 7.5, but above pH 7.5, free primary amines can compete with thiols for reaction with the maleimide C=C bond . This suggests that the compound’s action, efficacy, and stability could be affected by changes in pH, such as those occurring in different parts of the body or as a result of disease states.

Direcciones Futuras

Current work involves the [2 + 2] and [2 + 4] cycloadditions of several maleimides with graphene on silicon carbide surfaces or with graphene flakes supported on silicon dioxide . This suggests potential future directions for the use of N-(3,5-Dichlorophenyl)maleimide in the field of materials science.

Propiedades

IUPAC Name |

1-(3,5-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSFTHGZMNLASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178820 | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24096-52-4 | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1194746.png)